molecular formula C16H12ClN3O2S B2948088 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide CAS No. 392244-28-9

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2948088
CAS No.: 392244-28-9
M. Wt: 345.8
InChI Key: KWJIQXMOKNYNMX-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a chemical compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms

Safety and Hazards

While specific safety and hazard information for “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide” is not available, similar compounds may pose risks. For instance, contact with certain chemicals can liberate toxic gas . Other compounds may cause skin corrosion/irritation and serious eye damage . Always handle chemicals with appropriate safety measures .

Future Directions

Future research could focus on exploring the mechanism by which similar compounds inhibit cell growth . Additionally, ongoing studies are focused on the development of novel antitubercular agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide typically involves the following steps:

  • Preparation of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine: This intermediate can be synthesized from p-chlorobenzoic acid through a series of reactions involving the formation of an amine group.

  • Coupling Reaction: The intermediate is then coupled with phenoxyacetyl chloride in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF)[_{{{CITATION{{{_2{Synthesis and antitubercular activity of new N- 5- (4-chlorophenyl)-1 ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the thiadiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has potential biological activity, which can be explored for developing new drugs or bioactive compounds.

  • Medicine: The compound may exhibit pharmacological properties, making it a candidate for drug development.

  • Industry: It can be used in the production of various chemical products, including agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide can be compared with other thiadiazole derivatives, such as:

  • 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-sulfonamide

  • N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives

These compounds share structural similarities but may differ in their biological activities and applications

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-12-8-6-11(7-9-12)15-19-20-16(23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJIQXMOKNYNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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